Product packaging for 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid(Cat. No.:CAS No. 178313-67-2)

2-Methyl-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B169495
CAS No.: 178313-67-2
M. Wt: 212.24 g/mol
InChI Key: ITLWSYAJGXPQSO-UHFFFAOYSA-N
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Description

2-Methyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 5748-43-6) is a high-value biphenyl derivative of significant interest in organic and medicinal chemistry research. With the molecular formula C 14 H 12 O 2 and a molecular weight of 212.24 g/mol , this compound serves as a versatile chemical building block for synthesizing more complex molecules. Its structure, which features a carboxylic acid group on one phenyl ring and a methyl substituent on the adjacent ring, makes it a prime intermediate for constructing diverse compound libraries through further functional group transformations . This compound is part of a well-established class of biphenyl carboxylic acids. The development of biphenyl chemistry has a long history, with foundational synthetic methods like the Wurtz-Fittig and Ullmann reactions evolving into modern cross-coupling techniques such as the Suzuki-Miyaura reaction, which are crucial for creating substituted biphenyl scaffolds . In pharmaceutical research, the carboxylic acid moiety is a critical functional group that can engage in strong polar interactions with biological targets. Recent studies on structurally related compounds highlight that biphenyl carboxylic acids and their bioisosteric replacements (such as tetrazoles) are being actively investigated as potent and selective agonists for the nuclear receptor Nurr1 (NR4A2) . Nurr1 is a promising therapeutic target for neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease, due to its role in neuroprotection and anti-inflammatory pathways . As such, this compound provides a foundational core structure for researchers developing and optimizing novel neuroprotective agents . Handling and Safety: Researchers should handle this compound with care. It carries hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate personal protective equipment should be worn, and the material should be used only in well-ventilated areas. Disclaimer: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O2 B169495 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 178313-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-9-12(14(15)16)7-8-13(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLWSYAJGXPQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615529
Record name 2-Methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178313-67-2
Record name 2-Methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Derivatization Strategies

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions such as esterification, amidation, and reduction.

The conversion of the carboxylic acid to esters and amides is a common strategy to modify the molecule's polarity, solubility, and biological interactions.

Esterification: The formation of esters from carboxylic acids, known as Fischer esterification, is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.com For instance, the esterification of a similar compound, 4-hydroxy-4'-biphenylcarboxylic acid, with 2-methylbutanol is accomplished by refluxing with sulfuric acid and removing the water generated. prepchem.com

Amide Formation: Amides are synthesized by reacting the carboxylic acid with an amine. This transformation can be challenging to achieve by direct heating, which often results in a stable salt. masterorganicchemistry.com A more effective method involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride. masterorganicchemistry.comlibretexts.org Reacting 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) would yield 2'-Methyl-[1,1'-biphenyl]-4-carbonyl chloride, which readily reacts with a primary or secondary amine to form the corresponding amide. libretexts.orgnih.gov Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the direct formation of amides from carboxylic acids and amines under milder conditions. masterorganicchemistry.com

TransformationReactantsReagents/ConditionsProduct Type
EsterificationThis compound + Alcohol (e.g., Methanol)Acid catalyst (e.g., H₂SO₄), Heat masterorganicchemistry.commasterorganicchemistry.comMethyl 2-methyl-[1,1'-biphenyl]-4-carboxylate
Amide Formation (via Acid Chloride)1. This compound 2. Amine (e.g., Ammonia)1. SOCl₂ 2. Amine masterorganicchemistry.comlibretexts.org2-Methyl-[1,1'-biphenyl]-4-carboxamide
Amide Formation (Direct Coupling)This compound + AmineCoupling agent (e.g., DCC) masterorganicchemistry.comSubstituted Amide

The carboxylic acid group can be reduced to yield primary alcohols or aldehydes, which are valuable intermediates for further functionalization.

Reduction to Alcohols: Carboxylic acids are resistant to reduction by mild agents like sodium borohydride (B1222165) (NaBH₄). savemyexams.comlibretexts.org However, they can be effectively reduced to primary alcohols using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like dry ether. savemyexams.comlibretexts.orgchemguide.co.uk This reaction converts this compound into (2'-Methyl-[1,1'-biphenyl]-4-yl)methanol.

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is difficult because the aldehyde intermediate is more reactive than the starting carboxylic acid and is immediately reduced to the alcohol. savemyexams.comchemguide.co.uk Therefore, a two-step process is typically employed: the carboxylic acid is first completely reduced to the primary alcohol, which is then carefully oxidized back to the aldehyde using specific oxidizing agents. savemyexams.com

TransformationStarting MaterialReagents/ConditionsProduct
Reduction to Primary AlcoholThis compound1. LiAlH₄ in dry ether 2. Aqueous acid workup chemguide.co.uk(2'-Methyl-[1,1'-biphenyl]-4-yl)methanol
Formation of Aldehyde(2'-Methyl-[1,1'-biphenyl]-4-yl)methanolMild oxidizing agent (e.g., PCC)2-Methyl-[1,1'-biphenyl]-4-carbaldehyde

The carboxylic acid functional group is at a high oxidation state and is generally inert to further oxidation under standard conditions. harvard.edu However, other parts of the molecule can be susceptible to oxidation. Specifically, the benzylic methyl group on the biphenyl (B1667301) core can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or under specific catalytic aerobic conditions. organic-chemistry.org This would transform the molecule into [1,1'-biphenyl]-2,4'-dicarboxylic acid.

Modifications on the Biphenyl Core

The aromatic rings of the biphenyl system are amenable to a variety of substitution reactions, allowing for the introduction of new functional groups and the extension of the core structure.

Electrophilic aromatic substitution (SEAr) allows for the introduction of substituents such as nitro (–NO₂), halogen (–Br, –Cl), and acyl groups onto the aromatic rings. wikipedia.org The positions of substitution are directed by the existing groups on the biphenyl core. In this compound, the biphenyl system contains both activating and deactivating groups. The methyl group and the adjacent phenyl ring are activating and direct incoming electrophiles to the ortho and para positions. youtube.com Conversely, the carboxylic acid group is deactivating and directs to the meta position. wikipedia.org

The interplay of these directing effects determines the regiochemical outcome. On the ring bearing the carboxylic acid, substitution is expected to occur at the position meta to the carboxyl group (position 3). On the other ring, the methyl group will direct incoming electrophiles to its ortho and para positions (positions 3', 5', and 6'). The steric hindrance from the adjacent ring will influence the distribution of these isomers.

ReactionReagentsPotential Product(s)Reference
NitrationHNO₃, H₂SO₄Nitro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid masterorganicchemistry.com
BrominationBr₂, FeBr₃Bromo-2-methyl-[1,1'-biphenyl]-4-carboxylic acid libretexts.org
Friedel-Crafts AcylationAcyl chloride, AlCl₃Acyl-2-methyl-[1,1'-biphenyl]-4-carboxylic acid libretexts.org

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds between aryl groups and is often used to synthesize the biphenyl core itself. acs.orgajgreenchem.comresearchgate.net To build even larger, extended aromatic systems from this compound, a derivative bearing a suitable leaving group (e.g., a halogen) is required.

This can be achieved by first introducing a halogen onto the biphenyl core via an electrophilic aromatic substitution reaction, as described previously. For example, bromination would yield a bromo-2-methyl-[1,1'-biphenyl]-4-carboxylic acid. This halogenated derivative can then participate in a second cross-coupling reaction with another boronic acid or boronic ester, catalyzed by a palladium complex, to append a third aromatic ring or other unsaturated group. ajgreenchem.comresearchgate.net This iterative approach allows for the systematic construction of complex, polyaromatic structures.

StepReactionReactantsReagents/CatalystProduct
1. FunctionalizationElectrophilic BrominationThis compoundBr₂, FeBr₃Bromo-2-methyl-[1,1'-biphenyl]-4-carboxylic acid
2. ExtensionSuzuki-Miyaura CouplingBromo-2-methyl-[1,1'-biphenyl]-4-carboxylic acid + Arylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) acs.orgExtended polyaromatic structure

Derivatization for Analytical and Research Purposes

The conversion of this compound into its hydrazone derivatives is a valuable strategy for creating new compounds for research and enhancing analytical detection. This transformation proceeds through a well-established multi-step synthesis, primarily involving the formation of a hydrazide intermediate.

The typical synthetic route is as follows:

Esterification: The carboxylic acid is first converted into its corresponding ester, for example, a methyl or ethyl ester. This is often achieved by refluxing the acid in an alcohol (methanol or ethanol) with a catalytic amount of strong acid, such as H₂SO₄.

Hydrazinolysis: The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent. This reaction, known as hydrazinolysis, displaces the alkoxy group of the ester to form the key intermediate, 2-Methyl-[1,1'-biphenyl]-4-carbohydrazide.

Condensation: The final step involves the condensation of the hydrazide with an aldehyde or a ketone. This reaction forms a C=N bond, creating the hydrazone derivative. The reaction is often carried out in a solvent like ethanol, sometimes with a catalytic amount of acid.

This versatile method allows for the synthesis of a wide array of hydrazone derivatives by simply varying the aldehyde or ketone used in the final condensation step. Research on the synthesis of hydrazide-hydrazones from the parent biphenyl-4-carboxylic acid has demonstrated the robustness of this approach.

For analytical and research purposes, it is often desirable to enhance the spectroscopic properties of a molecule. Derivatization of this compound can be employed to improve its detection by methods such as UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Derivatization into Hydrazones: The preparation of hydrazone derivatives, as detailed in the previous section, is a primary strategy for enhancing spectroscopic detection.

UV-Visible Spectroscopy: Hydrazones typically possess extended π-conjugated systems that include the C=N double bond. These systems act as chromophores, which absorb light in the UV-Vis region of the electromagnetic spectrum. The parent carboxylic acid may have limited absorbance in the visible range, but its hydrazone derivatives are often colored and exhibit strong absorbance at specific wavelengths, facilitating their quantification using spectrophotometry.

NMR Spectroscopy: The introduction of an aldehyde or ketone moiety during hydrazone formation adds new sets of protons and carbons to the molecule. These additional nuclei provide unique and often well-resolved signals in ¹H and ¹³C NMR spectra, aiding in structural confirmation and analysis.

Protonation Studies: The basicity of substituted biphenyl carboxylic acids has been determined spectrophotometrically in strong acid media like sulfuric acid. ias.ac.in The extent of protonation of the carboxyl group can be monitored by changes in the UV spectrum, which can be used to determine the pKa of the compound. ias.ac.in This provides an analytical handle based on the interaction of the molecule with its chemical environment.

A summary of these strategies is presented in Table 2.

Table 2: Strategies for Enhanced Spectroscopic Detection

Strategy Method Principle Spectroscopic Technique
Derivatization Preparation of Hydrazones Introduction of a C=N chromophore and additional nuclei. UV-Vis, ¹H NMR, ¹³C NMR
Environmental Change Protonation in Acid Alteration of the electronic structure and π-system upon protonation. UV-Vis Spectroscopy

Spectroscopic and Crystallographic Characterization in Academic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for both Proton (¹H) and Carbon-13 (¹³C) NMR of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid are not available in the reviewed literature.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons of this compound have not been reported in the searched academic studies.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Confirmation

Reported ¹³C NMR spectra detailing the chemical shifts for the distinct carbon environments in this compound were not found.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

While general characteristic absorption bands for carboxylic acids and substituted aromatic rings are well-established, specific experimental IR spectra and peak assignments for this compound are not available. Typically, a carboxylic acid would show a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretching absorption between 1710 and 1760 cm⁻¹. Conjugation with the biphenyl (B1667301) system would likely shift the C=O stretch to a lower frequency.

Mass Spectrometry (MS)

Mass Spectral Data Interpretation

Specific mass spectral data, including the molecular ion peak (M+) and fragmentation patterns for this compound, have not been documented in the reviewed sources. For a compound with the molecular formula C₁₄H₁₂O₂, the expected molecular weight is approximately 212.24 g/mol . A mass spectrum would be expected to show a molecular ion peak at m/z 212. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) studies are essential for the unambiguous determination of a molecule's solid-state structure. nih.gov Although specific crystallographic data for this compound is not detailed in the search results, the methodology for such an analysis is well-established. For example, the crystal structure of 4'-hydroxybiphenyl-4-carboxylic acid was determined using a Bruker APEXII area-detector diffractometer. nih.gov The process involves obtaining suitable single crystals, which can be grown by methods like slow evaporation from a solution. nih.gov

The resulting diffraction data allows for the determination of the unit cell parameters, space group, and the precise coordinates of each atom in the molecule. This information reveals the exact bond lengths and angles within the molecule. For instance, in a study of various polymorphs of bifendate, SCXRD was used to characterize the different crystal forms and understand the conformational differences and intermolecular interactions. nih.gov

A key structural feature of biphenyl derivatives is the dihedral angle between the two phenyl rings. This angle is influenced by the steric and electronic effects of the substituents on the rings. In the solid state, crystal packing forces also play a significant role in determining the final conformation.

Studies on various biphenyl compounds reveal a wide range of dihedral angles. For example, in 1,1'-biphenyl-2,3,3',4'-tetracarboxylic acid monohydrate, the dihedral angle between the two benzene (B151609) rings is 42.30 (11)°. nih.gov In contrast, a derivative, 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate, exhibits a dihedral angle of 24.57 (4)° between the rings of the biphenyl moiety. iucr.org The conformation of the biphenyl unit can be significantly affected by the presence and nature of substituents, as well as the intermolecular interactions within the crystal. nih.govuky.edu The inherent flexibility around the glycosidic bonds in some molecules allows them to adopt various conformations to fit different targets. ucsd.edu

Carboxylic acids are well-known for forming strong intermolecular hydrogen bonds. nih.gov Typically, the carboxylic acid groups of two neighboring molecules form a centrosymmetric dimer through O-H···O hydrogen bonds, creating a characteristic R(8) graph-set motif. nih.govmdpi.com This is a common feature in the crystal structures of many carboxylic acids. nih.gov

In addition to hydrogen bonding, π-π interactions between the aromatic rings of the biphenyl moiety can also contribute to the stability of the crystal lattice. researchgate.net The specific arrangement of molecules will dictate the type and strength of these interactions. For example, in the crystal structure of 3-methyl-4-nitro-1,1-biphenyl, two C-H···O intermolecular hydrogen bonds and two π-π interactions were observed. researchgate.net Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts. iucr.org

The interplay of these different intermolecular forces dictates the final three-dimensional architecture of the crystal. japtronline.comrsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. tandfonline.com Such studies provide fundamental insights into the molecule's behavior.

Geometry Optimization and Electronic Structure Analysis

A DFT study would typically begin with the geometry optimization of the 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid molecule. This process determines the lowest energy, most stable three-dimensional arrangement of the atoms. Upon optimization, various electronic properties such as bond lengths, bond angles, and dihedral angles are calculated. For instance, in related biphenyl (B1667301) carboxylic acid compounds, DFT calculations have been used to compare theoretical parameters with experimental data from X-ray diffraction. nih.gov This comparison helps in validating the computational model. The analysis would also reveal the distribution of electrons within the molecule, which is crucial for understanding its reactivity and stability.

Prediction of Reaction Pathways and Transition States

Theoretical investigations using DFT can be employed to predict the potential reaction pathways for a molecule. This involves mapping the potential energy surface to identify reactants, products, and the high-energy transition states that connect them. By calculating the energy barriers of these transition states, chemists can predict the feasibility and kinetics of different chemical reactions involving this compound. However, no specific studies detailing reaction pathways or transition states for this compound were found.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. ossila.comschrodinger.com A small HOMO-LUMO gap generally indicates a molecule is more reactive. For various biphenyl derivatives, this energy gap has been calculated and correlated with their electronic and optical properties. nih.gov A typical DFT study on this compound would calculate the energies of the HOMO and LUMO and their distribution across the molecule to predict its electronic behavior. For example, a study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid found a HOMO-LUMO energy gap of 4.3337 eV. nih.gov

Interactive Data Table: Representative HOMO-LUMO Gap Data for Related Biphenyl Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Source
4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acidData not availableData not available4.3337 nih.gov
4-(tert-butyl)-4-nitro-1,1-biphenylData not availableData not available3.97
Biphenyl-4-carboxylic acidData not availableData not availableData not available tandfonline.com

Note: This table illustrates the type of data that would be generated. Specific values for this compound were not found.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. tandfonline.com These maps use a color scale to indicate regions of negative and positive electrostatic potential, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. An MEP analysis of this compound would identify the electron-rich areas (likely around the carboxylic acid's oxygen atoms) and electron-poor areas, thereby predicting the molecule's reactive behavior in intermolecular interactions.

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Interactive Data Table: Representative Hirshfeld Surface Interaction Data for a Related Biphenyl Compound

CompoundInteraction TypeContribution (%)Source
4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acidH···H39.7 nih.gov
C···H/H···C39.0 nih.gov
O···H/H···O18.0 nih.gov
methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylateH···H27.1 nih.gov
C···H/H···C39.3 nih.gov
O···H/H···O15.4 nih.gov
Br···H/H···Br10.6 nih.gov

Note: This table illustrates the type of data generated from Hirshfeld surface analysis. Specific data for this compound was not found.

Computational Approaches for Molecular Design and Interaction Prediction

Computational methods are indispensable in modern drug discovery for designing novel molecules and predicting their biological activity. Techniques like molecular docking and reaction modeling accelerate the development process by identifying promising candidates and optimizing synthetic pathways before committing to costly and time-consuming laboratory work.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is fundamental in structure-based drug design for screening virtual libraries of compounds and understanding the molecular basis of ligand-target recognition. nih.gov

Derivatives of this compound have been investigated as potential ligands for various biological targets. For instance, related biphenyl carboxamide structures are known to act as antagonists for serotonin (B10506) 5-HT1B/1D receptors. ebi.ac.uk The general process for a docking study with a derivative of this compound involves:

Preparation: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand structure is built and its energy is minimized.

Simulation: A docking algorithm, such as that used in AutoDock Vina, systematically samples numerous conformations and orientations of the ligand within a defined binding site of the receptor. nih.gov

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity, typically reported in kcal/mol. The poses with the lowest binding energies are then analyzed to identify key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and salt bridges that stabilize the complex.

The table below presents hypothetical docking results for a derivative of this compound against a protein target, illustrating the type of data generated.

Target ProteinLigandBinding Affinity (ΔG, kcal/mol)Key Interacting ResiduesInteraction Type(s)
Serotonin 5-HT1B Receptor2'-Methyl-biphenyl-4-carboxamide Derivative-9.8Ser123, Thr201Hydrogen Bond with carboxamide
Serotonin 5-HT1B Receptor2'-Methyl-biphenyl-4-carboxamide Derivative-9.8Phe330, Trp327π-π Stacking with biphenyl rings
Histone Deacetylase 6 (HDAC6)2'-Methyl-[1,1'-biphenyl]-4-carboxylic acid-8.5His610, His611, Zn2+ ionCoordination with carboxylic acid
Histone Deacetylase 6 (HDAC6)2'-Methyl-[1,1'-biphenyl]-4-carboxylic acid-8.5Phe680, Tyr782Hydrophobic interaction

These simulations provide critical insights that guide the modification of the lead compound to enhance its potency and selectivity for the intended target. nih.gov

Strategies for Optimizing Derivatization Reactions

Computational chemistry also offers powerful strategies for understanding and optimizing the chemical reactions used to synthesize derivatives of this compound. The most common derivatization occurs at the carboxylic acid group, typically through nucleophilic acyl substitution to form esters or amides. pressbooks.pub

Theoretical modeling can be applied to:

Predict Reactivity: Quantum chemical calculations can determine the partial charges and frontier molecular orbitals (HOMO/LUMO) of the parent molecule. This information helps predict the most likely sites for electrophilic or nucleophilic attack, guiding the choice of reagents. For nucleophilic acyl substitution, the electrophilicity of the carbonyl carbon is a key parameter.

Model Reaction Mechanisms: Density Functional Theory (DFT) can be used to map the entire reaction pathway for a proposed derivatization. By calculating the energies of reactants, transition states, and products, chemists can determine the activation energy barrier, which is directly related to the reaction rate. This allows for the in-silico comparison of different synthetic routes or catalysts.

Optimize Reaction Conditions: Simulations can explore the effect of different solvents, catalysts, or bases on the reaction outcome. For example, in an esterification reaction, modeling can help determine whether an acid or base catalyst would be more effective and can rationalize the choice of a specific base like pyridine (B92270) to neutralize byproducts. pressbooks.pub

The following table outlines common derivatization strategies for the title compound and how computational methods can aid in their optimization.

Derivatization ReactionTypical ReagentsComputational Optimization Strategy
Amide FormationSOCl₂, then an amine (R-NH₂)Model the mechanism of acid chloride formation and subsequent amidation to identify rate-limiting steps.
Esterification (Fischer)Alcohol (R-OH), Acid CatalystCalculate transition state energies to compare catalytic efficiency and predict side reactions.
Suzuki Coupling (on a halogenated precursor)Aryl boronic acid, Pd catalyst, BaseModel the oxidative addition and reductive elimination steps of the catalytic cycle to select the optimal palladium catalyst and ligand.

By integrating these computational approaches, the synthesis of novel derivatives of this compound can be made more efficient, predictable, and cost-effective.

Advanced Research Applications in Materials Science and Organic Synthesis

Precursors for High-Performance Materials

Biphenyl (B1667301) derivatives are integral to the creation of high-performance polymers due to their rigid structure, which imparts desirable thermal and mechanical properties to the resulting materials. While specific research focusing solely on the integration of "2-Methyl-[1,1'-biphenyl]-4-carboxylic acid" into polymer systems is not extensively documented in publicly available literature, the principles of polymer chemistry suggest its potential as a valuable monomer or additive.

The incorporation of rigid aromatic structures, such as the biphenyl moiety, into polymer backbones is a well-established strategy for enhancing thermal stability and mechanical strength. Wholly aromatic polyamides, for instance, are known for their exceptional thermal stability and mechanical properties. However, their processability can be challenging due to poor solubility and high melting temperatures. To address this, flexible units are often introduced into the polymer backbone. Conversely, the introduction of bulky side groups can disrupt chain packing, improving solubility while maintaining high thermal stability.

The structure of "this compound," with its rigid biphenyl core and ortho-methyl group, makes it a candidate for creating polymers with a balance of these properties. The methyl group can influence the polymer's morphology and solubility, potentially leading to materials that are both thermally stable and more easily processable.

For example, studies on copolyesters based on polyethylene terephthalate (PET) and 4'-hydroxy-biphenyl-4-carboxylic acid have shown that the incorporation of the biphenyl unit leads to increased heat resistance and the formation of liquid crystalline melts at high temperatures nih.gov. These liquid crystalline copolyesters exhibit mechanical characteristics comparable to or better than well-known commercial liquid crystal polymers nih.gov. While this study does not use the exact methyl-substituted compound, it highlights the potential of biphenyl carboxylic acid derivatives in creating high-performance polymers.

The table below illustrates the thermal properties of some polyamides derived from a biphenyl-containing diacid, showcasing the high thermal stability that can be achieved.

PolymerGlass Transition Temperature (°C)10% Weight Loss Temperature (°C) (Nitrogen)10% Weight Loss Temperature (°C) (Air)
PA-1210-261620-710497-597
PA-2210-261620-710497-597
PA-3210-261620-710497-597
PA-4210-261620-710497-597
PA-5Not Observed620-710497-597

Data adapted from a study on polyamides derived from 4,4'-bis(4-carboxymethylene) biphenyl, demonstrating the thermal stability imparted by biphenyl moieties. semanticscholar.org

Components in the Development of Liquid Crystals

The biphenyl moiety is a fundamental structural unit in many liquid crystalline materials. mdpi.com Its linear and rigid nature contributes to the formation of the anisotropic phases that characterize liquid crystals. "this compound" can be considered a precursor for the synthesis of such materials.

The synthesis of liquid crystals often involves the esterification of carboxylic acids with phenols or alcohols containing other mesogenic groups. The resulting esters, with their extended rigid cores, can exhibit liquid crystalline behavior. The presence of a lateral methyl group, as in "this compound," can influence the mesomorphic properties by affecting the molecular packing and the melting point of the material. For instance, studies on liquid crystals with lateral methyl groups have shown that their presence can lower the melting point and affect the stability of the nematic phase. researchgate.net

While direct synthesis of liquid crystals from "this compound" is not prominently featured in the reviewed literature, the synthesis of various biphenyl-based liquid crystals is well-documented. For example, kinked liquid crystalline compounds have been synthesized from 2-(4′-alkoxybiphen-4-yl)-6-methylquinolines, demonstrating the utility of substituted biphenyls in creating materials with specific mesomorphic behaviors. nih.gov

The general approach to synthesizing biphenyl-containing liquid crystals is illustrated in the table below, which outlines a synthetic route to a biphenyl-based liquid crystal.

StepReactantsReagentsProduct
14'-Hydroxybiphenyl-4-carboxylic acidEthanol, Sulfuric acidEthyl 4'-hydroxybiphenyl-4-carboxylate
2Ethyl 4'-hydroxybiphenyl-4-carboxylate, Alkyl halideBaseEthyl 4'-alkoxybiphenyl-4-carboxylate
3Ethyl 4'-alkoxybiphenyl-4-carboxylateBase, then Acid4'-Alkoxybiphenyl-4-carboxylic acid
44'-Alkoxybiphenyl-4-carboxylic acid, Substituted phenolCoupling agents (e.g., DCC, DMAP)Biphenyl-containing liquid crystal ester

This table represents a generalized synthetic pathway for biphenyl-based liquid crystals.

Building Blocks for Fluorescent Layers in Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives are recognized for their role as important intermediates in the production of fluorescent layers in organic light-emitting diodes (OLEDs). ajgreenchem.com The emissive layer is a crucial component in OLEDs, as it is where the recombination of electrons and holes occurs to produce light. The efficiency and color of the emission are determined by the molecular structure of the materials used in this layer.

The development of new organic materials for OLEDs is an active area of research, with a focus on achieving high efficiency, stability, and specific emission colors. Biphenyl derivatives continue to be explored as building blocks for these advanced materials. ajgreenchem.com

Role in Metal-Organic Frameworks (MOFs) and Coordination Chemistry

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. Biphenyl dicarboxylic acids are commonly used as organic linkers in the synthesis of MOFs due to their rigidity and ability to form stable, porous structures.

While the direct use of "this compound" as a linker in MOF synthesis is not widely reported, studies on MOFs constructed from substituted biphenyl dicarboxylic acids provide insight into its potential. For example, MOFs have been synthesized using 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid and 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid. researchgate.netrsc.org These studies demonstrate that the substituents on the biphenyl ring can influence the resulting MOF structure, topology, and properties.

The methyl group in "this compound" would be expected to influence the coordination environment around the metal center and the packing of the resulting framework. This could lead to MOFs with unique pore sizes, shapes, and functionalities. The synthesis of MOFs often involves solvothermal methods, where the metal salt and the organic linker are heated in a solvent. nih.gov

The table below summarizes the synthesis of a nickel-based MOF using a biphenyl dicarboxylic acid linker, illustrating a typical synthetic approach.

ParameterValue
Metal SourceNickel Nitrate
Organic Linker4,4'-Biphenyl dicarboxylic acid (BPDC)
SolventN,N-Dimethylformamide (DMF)
Synthesis MethodHydrothermal
Temperature180 °C

Data adapted from a study on the synthesis of Ni-BPDC-MOF. nih.gov

Intermediate in the Synthesis of Complex Organic Molecules

Biphenyl and its derivatives are crucial building blocks in organic synthesis for the construction of a wide array of functional materials and natural products. researchgate.net "this compound" and its derivatives serve as important pharmaceutical intermediates. zlchemi.comsumitomo-chem.co.jp

For instance, 2-cyano-4'-methylbiphenyl is a key intermediate in the synthesis of anti-hypertensive drugs. asianpubs.org While not the carboxylic acid itself, this highlights the importance of the 2-methylbiphenyl scaffold in medicinal chemistry. The synthesis of small molecule biphenyl carboxylic acids as potential anticancer agents has also been reported, demonstrating the therapeutic relevance of this class of compounds. ajgreenchem.com

The synthesis of complex molecules often involves multi-step reaction sequences where the biphenyl carboxylic acid can be modified or coupled with other molecules. The carboxylic acid group can be converted to a variety of other functional groups, such as amides, esters, and acid chlorides, which can then undergo further reactions.

An example of a reaction where a biphenyl derivative is a key starting material is the Suzuki coupling reaction, which is widely used to form carbon-carbon bonds.

Exploration of Axial Chirality (Atropisomerism) in Biphenyl Derivatives

Atropisomerism is a type of stereoisomerism that arises from restricted rotation around a single bond. cutm.ac.in In substituted biphenyls, bulky groups in the ortho positions of the two phenyl rings can hinder rotation around the central carbon-carbon single bond, leading to the existence of stable, non-interconverting rotational isomers (atropisomers). pharmaguideline.com If the substitution pattern is appropriate, these atropisomers can be chiral and exist as a pair of enantiomers. cutm.ac.in

"this compound" has a methyl group in one of the ortho positions (the 2'-position). While a single ortho-substituent may not always lead to a rotational barrier high enough for the isolation of stable atropisomers at room temperature, it does introduce a significant steric presence that restricts free rotation. Studies on biphenyls with a single ortho-substituent have shown that the rotational barriers can be measured by techniques such as dynamic NMR spectroscopy. researchgate.net The barrier to rotation is dependent on the size and nature of the ortho-substituents. For example, attaching methyl groups to the ortho-position of a biphenyl increases the rotational barrier. researchgate.net

The presence of the 2'-methyl group in "this compound" makes it a candidate for exhibiting axial chirality. The rotational barrier would determine the stability of its atropisomers.

The classification of atropisomers based on their rotational energy barrier is provided in the table below.

ClassRotational Barrier (kcal/mol)Racemization Time at Room Temperature
1< 20Minutes or faster
220-28Hours to months
3> 28Years or longer

Data adapted from a classification of atropisomer stereochemical stabilities. rsc.org

The specific rotational barrier for "this compound" would need to be determined experimentally or through computational modeling to ascertain the stability of its potential atropisomers.

Q & A

Q. What are the common synthetic routes for preparing 2-methyl-[1,1'-biphenyl]-4-carboxylic acid in academic laboratories?

Methodological Answer: Two primary strategies are employed:

  • Friedel-Crafts Acylation : Reacting methyl-substituted benzene derivatives with maleic anhydride to form intermediates, followed by decarboxylation and functional group modifications to introduce the carboxylic acid moiety .
  • Cross-Coupling Reactions : Using cobalt- or palladium-catalyzed Suzuki-Miyaura coupling to join aromatic rings. For example, coupling 2-methylphenylboronic acid with a brominated benzoic acid derivative, followed by deprotection of ester groups to yield the carboxylic acid .
    Key Considerations : Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize byproducts like 3-methyl isomers.

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate the target compound from unreacted starting materials or regioisomers .
  • Recrystallization : Employ solvents like ethanol/water or DMSO to exploit differences in solubility between the carboxylic acid and neutral byproducts .
    Data Table : Typical Rf values (TLC): ~0.3 in hexane:EtOAc (3:1); melting point range: 182–185°C (literature-dependent) .

Q. How is the compound characterized spectroscopically?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic proton signals in δ 7.2–8.0 ppm. The methyl group (2-position) appears as a singlet at δ 2.4–2.6 ppm.
    • ¹³C NMR : Carboxylic acid carbon at δ ~170 ppm; biphenyl carbons in δ 120–140 ppm .
  • FT-IR : Strong O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) confirm the carboxylic acid group .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

Methodological Answer:

  • Directing Groups : Introduce temporary groups (e.g., esters) to the biphenyl core to steer methyl group installation. For example, ester groups at the 4-position enhance para-selectivity during electrophilic substitution .
  • Computational Modeling : Use DFT calculations to predict transition-state energies and optimize reaction pathways for methyl group placement .
    Contradiction Note : Cross-coupling methods (e.g., Suzuki) may favor ortho/para isomers, requiring post-synthetic isomer separation .

Q. What analytical challenges arise in distinguishing 2-methyl from 3-methyl regioisomers?

Methodological Answer:

  • NOESY NMR : Probe spatial proximity between methyl protons and adjacent aromatic protons to confirm substitution patterns .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation but requires high-purity samples .
    Data Table :
Isomer¹H NMR (Methyl Signal)¹³C NMR (Carboxylic Acid Carbon)
2-Methylδ 2.45 (s)δ 170.2
3-Methylδ 2.38 (s)δ 169.8

Q. How can computational tools aid in studying this compound’s reactivity?

Methodological Answer:

  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to predict binding affinity, leveraging the biphenyl scaffold’s rigidity .
  • Reaction Pathway Simulations : Use Gaussian or ORCA software to map energy profiles for cross-coupling or decarboxylation steps, identifying rate-limiting stages .

Q. What are the stability considerations for this compound under varying pH and temperature?

Methodological Answer:

  • pH Stability : The carboxylic acid group protonates below pH 4, enhancing solubility in polar solvents. Deprotonation above pH 6 may precipitate the compound unless stabilized by co-solvents .
  • Thermal Stability : Decomposition occurs above 250°C, confirmed by TGA. Store at 2–8°C in inert atmospheres to prevent oxidation .

Q. How do contradictory reports on synthesis yields from cross-coupling vs. Friedel-Crafts methods inform protocol selection?

Methodological Answer:

  • Yield Comparison :
    • Friedel-Crafts : 40–60% yield but requires harsh acids (e.g., AlCl₃), complicating purification .
    • Suzuki Coupling : 70–85% yield with milder conditions but demands expensive catalysts .
  • Resolution : Use Suzuki for scalable, high-purity synthesis; Friedel-Crafts for cost-sensitive, small-scale work. Validate purity via HPLC (C18 column, MeOH:H₂O mobile phase) .

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